3-(2-Chlorophenyl)morpholine hydrochloride
Overview
Description
3-(2-Chlorophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H12ClNO·HCl and a molecular weight of 234.13 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a derivative of morpholine, a heterocyclic amine, and contains a chlorophenyl group attached to the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)morpholine hydrochloride typically involves the reaction of 2-chlorophenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The morpholine ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
3-(2-Chlorophenyl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential pharmacological activities, such as antidepressive effects, is ongoing.
Industry: It is used in the production of pharmaceuticals, dyes, and other chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)morpholine hydrochloride is not well-documented. as a morpholine derivative, it may interact with various molecular targets, including enzymes and receptors. For example, morpholine derivatives are known to inhibit fungal enzymes such as D14 reductase and D7-D8 isomerase, affecting sterol synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure without the chlorophenyl group.
2-Chlorophenylamine: Lacks the morpholine ring.
Epichlorohydrin: Used in the synthesis of the compound but lacks the morpholine and chlorophenyl groups.
Uniqueness
3-(2-Chlorophenyl)morpholine hydrochloride is unique due to the presence of both the morpholine ring and the chlorophenyl group, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for research in various fields.
Properties
IUPAC Name |
3-(2-chlorophenyl)morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXQRITXOVEXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590007 | |
Record name | 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172507-31-1 | |
Record name | 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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